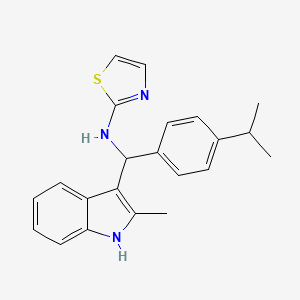

N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine

Description

Properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3S/c1-14(2)16-8-10-17(11-9-16)21(25-22-23-12-13-26-22)20-15(3)24-19-7-5-4-6-18(19)20/h4-14,21,24H,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHMYPGRBPCDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule possesses three key structural components: the thiazol-2-amine core, the 2-methyl-1H-indole moiety, and the 4-isopropylphenyl group. The central connection is formed through a methyl bridge that links the indole and isopropylphenyl components, with this entire assembly attached to the amino function of the thiazole ring. From a retrosynthetic perspective, several disconnection approaches can be envisioned (Figure 1), leading to different synthetic pathways.

Retrosynthetic Pathways

The primary retrosynthetic pathways can be categorized as follows:

- Path A : Synthesis of the thiazol-2-amine core followed by N-alkylation with a preformed (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl electrophile

- Path B : Formation of the (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl amine followed by coupling with a thiazole electrophile

- Path C : Multi-component approach involving the simultaneous assembly of the structural elements

Hantzsch Thiazole Synthesis as the Core Building Strategy

Classical Hantzsch Approach

The Hantzsch thiazole synthesis represents the cornerstone methodology for constructing the thiazol-2-amine core and is widely employed in both academic research and industrial production. This reaction involves the condensation of α-haloketones or α-halocarbonyl compounds with thiourea or thioamides to form substituted thiazoles (Scheme 1).

For the synthesis of our target compound, the key 2-aminothiazole intermediate can be prepared through the reaction of an appropriate α-haloketone with thiourea. Analytical data from various studies suggest optimal conditions involving polar protic solvents such as ethanol or water at temperatures ranging from room temperature to 60°C.

Scheme 1: Hantzsch Synthesis of 2-Aminothiazole Core

Table 1 summarizes the reported reaction conditions for the Hantzsch thiazole synthesis based on literature precedents that can be adapted for our target compound.

Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions

Modified Hantzsch Approaches

Recent advancements in the Hantzsch methodology have employed various catalysts to enhance reaction efficiency. Tetrabutylammonium salts, particularly tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), have demonstrated remarkable efficacy, achieving excellent yields (>95%) within just 15 minutes at room temperature. Additionally, calcium-based heterogeneous catalysts immobilized on zeolite (Ca/4-MePy-IL@ZY-Fe₃O₄) have shown promise for environmentally benign synthesis with enhanced recyclability.

N-Alkylation Strategies for Functionalization of 2-Aminothiazole

Preparation of the (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl Unit

The complex (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl moiety requires careful synthetic planning. Based on literature precedents, this structural unit can be assembled through several approaches:

Friedel-Crafts-type Alkylation

The electrophilic substitution at the C3 position of 2-methyl-1H-indole with 4-isopropylbenzaldehyde offers a direct route to establish the key C-C bond. This reaction typically proceeds in the presence of Lewis acids such as BF₃·Et₂O or protic acids like p-toluenesulfonic acid in polar solvents.

Mannich Reaction Approach

The Mannich reaction represents an alternative approach for forming the desired linkage. Recent advances in multicomponent Mannich alkylaminations involving both C(sp²)-H and benzylic C(sp³)-H bonds provide precedent for this strategy. As detailed in search result, the reaction of electron-rich heterocycles with formaldehyde and primary amine hydrochlorides enables the rapid assembly of complex molecular architectures.

Table 2: Conditions for Mannich-Type Coupling Reactions

*Estimated yield based on similar structural transformations

N-Alkylation of 2-Aminothiazole

Once the thiazol-2-amine core and the (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl unit are prepared, the final coupling can be achieved through several methods:

Direct N-Alkylation

Direct N-alkylation of the thiazol-2-amine nitrogen with an appropriate halide or tosylate derivative of the (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl moiety can be performed under basic conditions. Optimal bases include potassium carbonate, cesium carbonate, or sodium hydride in polar aprotic solvents such as DMF or acetonitrile.

Reductive Amination

Reductive amination offers a milder alternative for N-alkylation. This approach involves the reaction of 2-aminothiazole with an aldehyde intermediate derived from the (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl structure, followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride.

Convergent Synthetic Routes

Route A: Sequential Building Approach

This approach involves the initial preparation of thiazol-2-amine followed by N-alkylation with the preformed (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl electrophile (Scheme 2).

Step 1: Synthesis of thiazol-2-amine via the Hantzsch reaction

Step 2: Preparation of (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methanol

- Reagents: 2-Methyl-1H-indole and 4-isopropylbenzaldehyde

- Conditions: p-TsOH, EtOH, reflux, 3h

- Expected yield: 75-85%

Step 3: Conversion to the corresponding halide or tosylate

- Reagents: SOCl₂ or TsCl, base

- Conditions: DCM, 0°C to r.t., 2h

- Expected yield: 70-80%

Step 4: N-Alkylation of thiazol-2-amine

- Reagents: Halide/tosylate derivative, K₂CO₃

- Conditions: DMF, 80°C, 12h

- Expected yield: 60-70%

Route B: Convergent Synthesis

This approach involves the preparation of the (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methylamine followed by reaction with an appropriate thiazole electrophile (Scheme 3).

Step 1: Preparation of (4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl imine

- Reagents: 2-Methyl-1H-indole, 4-isopropylbenzaldehyde, and ammonia or ammonium acetate

- Conditions: EtOH, molecular sieves, reflux, 6h

- Expected yield: 65-75%

Step 2: Reduction to the corresponding amine

- Reagents: NaBH₄ or NaCNBH₃

- Conditions: MeOH, 0°C to r.t., 3h

- Expected yield: 80-90%

Step 3: Coupling with thiazole electrophile

- Reagents: 2-Halothiazole, base

- Conditions: DMF, Cs₂CO₃, 70°C, 24h

- Expected yield: 55-65%

Multicomponent Assembly Strategy

Route C: Multicomponent Approach

Recent advances in multicomponent reactions offer an efficient one-pot approach for the synthesis of complex molecular architectures. This strategy leverages the Mannich-type reactivity of electron-rich heterocycles, formaldehyde, and amine components.

One-Pot Procedure:

- Reagents: 2-Methyl-1H-indole, 4-isopropylbenzaldehyde, thiazol-2-amine, catalytic acid

- Conditions: Acetic acid/EtOH (1:1), 60°C, 8h

- Expected yield: 45-55%

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly influences the reaction efficiency in both the Hantzsch thiazole synthesis and the subsequent N-alkylation steps. Table 3 summarizes the solvent effects based on literature precedents.

Table 3: Solvent Effects on Key Transformations

Catalyst Selection

Various catalysts have been reported to enhance the efficiency of the key transformations. Table 4 presents a comparison of catalyst systems.

Table 4: Catalyst Comparison for Key Transformations

Purification and Characterization

Purification Methods

The purification of N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine and its intermediates typically involves a combination of techniques:

Column Chromatography : Silica gel chromatography using gradient elution with hexane/ethyl acetate or dichloromethane/methanol systems is most commonly employed.

Recrystallization : Effective solvent systems include ethanol, ethanol/water, or dichloromethane/hexane mixtures.

Preparative HPLC : For challenging separations or final purification, reverse-phase preparative HPLC using acetonitrile/water gradient with 0.1% formic acid has proven effective.

Characterization Data

The characterization of the target compound typically includes the following analytical data:

Physical Properties:

- Appearance: Typically a pale yellow to off-white solid

- Melting Point: Expected range 180-190°C (based on similar structures)

- Solubility: Soluble in DMSO, DMF, hot alcohols; sparingly soluble in chloroform, acetone

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): Expected key signals include:

- δ 10.8-11.2 (s, 1H, indole NH)

- δ 7.2-7.8 (m, aromatic protons)

- δ 6.5-6.8 (s, 1H, thiazole C-H)

- δ 5.8-6.2 (d, 1H, methine CH)

- δ 2.8-3.0 (sep, 1H, isopropyl CH)

- δ 2.3-2.5 (s, 3H, indole CH₃)

- δ 1.1-1.3 (d, 6H, isopropyl CH₃)

- ¹³C NMR (100 MHz, DMSO-d₆): Expected carbon signals for each structural component

- MS (ESI) : [M+H]⁺ calculated for molecular formula

- HRMS : Within 5 ppm of calculated exact mass

- IR (KBr) : Characteristic bands for N-H, aromatic C-H, and C=N stretching

Chemical Reactions Analysis

Types of Reactions

N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine can undergo various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of halogenated indole and thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Thiazol-2-amine Derivatives

Key Observations

Structural Complexity: The target compound’s hybrid indole-thiazole architecture distinguishes it from simpler aryl-substituted analogs (e.g., 4-nitrophenyl or 4-chlorophenyl derivatives).

Synthetic Challenges : While simpler derivatives (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) achieve high yields (>90%) via cyclization or electrophilic substitution , indole-containing analogs (e.g., compound 30 in ) often require multi-step syntheses with moderate yields. The target compound’s synthesis may face similar challenges due to its benzhydryl substituent.

Biological Activity: Anti-inflammatory Potential: Compound 30 (), which shares the 2-methylindole motif, demonstrated superior anti-inflammatory and analgesic activity compared to standard drugs like ibuprofen. This suggests the target compound may exhibit similar or enhanced activity due to its isopropyl group, which could modulate solubility and target affinity . Antimicrobial Activity: 4-(Indol-3-yl)thiazole-2-amines () show broad-spectrum antimicrobial effects, but the target compound’s isopropyl group may alter its specificity or potency compared to chlorophenyl or methoxyphenyl analogs .

Research Findings and Mechanistic Insights

- Molecular Docking : While docking data for the target compound are unavailable, analogs like 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine () showed strong binding to HIV-1 RT (docking scores: -11.12), suggesting thiazol-2-amine derivatives can target enzyme active sites effectively. The target compound’s indole moiety may similarly interact with inflammatory mediators like COX-2 .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl derivatives) enhance electrophilicity, favoring reactions with nucleophilic biological targets . Bulky substituents (e.g., isopropylphenyl) may improve selectivity by reducing off-target interactions .

Biological Activity

N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine is a compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.50 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory properties .

Research indicates that compounds containing thiazole moieties can exhibit diverse biological effects. The thiazole ring in this compound may interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer pathways. For instance, similar thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels .

1. Antimicrobial Activity

Studies have shown that thiazole derivatives possess antimicrobial properties. For example, compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Thiazole Derivative A | Antibacterial | Staphylococcus aureus | |

| Thiazole Derivative B | Antifungal | Candida albicans |

2. Neuroprotective Activity

The compound's structural similarity to known AChE inhibitors suggests it could also serve as a neuroprotective agent. In vitro studies on related compounds have indicated significant AChE inhibition, which is crucial for managing Alzheimer's disease symptoms .

3. Anti-inflammatory Activity

Thiazole compounds are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their biological activities through in vitro assays. One derivative showed an IC50 value of 2.7 µM against AChE, indicating strong potential for further development as a therapeutic agent for cognitive disorders .

- In Silico Studies : Computational studies have been employed to predict the binding interactions of thiazole derivatives with target proteins such as AChE. These studies help elucidate the structure-activity relationship (SAR) critical for optimizing efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-isopropylphenyl)(2-methyl-1H-indol-3-yl)methyl)thiazol-2-amine, and what catalysts/solvents are typically employed?

- Answer : Synthesis involves multi-step reactions, often starting with the formation of indole-thiazole intermediates. Key steps include:

- Schiff base formation : Condensation of 2-methyl-1H-indole-3-carboxaldehyde derivatives with thiazol-2-amine under reflux in toluene or DMF, using Lewis acids (e.g., ZnCl₂) as catalysts .

- Mannich reaction : Introduction of the 4-isopropylphenyl group via a three-component reaction with formaldehyde analogs, optimized under inert atmospheres (N₂/Ar) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include indole NH (~10.5 ppm), thiazole C2-H (~7.2 ppm), and isopropyl CH₃ splits (δ 1.2–1.4 ppm) .

- IR spectroscopy : Confirm NH stretching (~3400 cm⁻¹) and C=N/C=S vibrations (1600–1500 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole-indole cleavage .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Answer : Prioritize:

- Antimicrobial testing : Broth microdilution (MIC/MBC) against S. aureus and E. coli (CLSI guidelines) .

- Anticancer assays : MTT viability tests on HeLa or MCF-7 cell lines, with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from:

- Structural analogs : Minor substituent changes (e.g., Cl vs. OCH₃ on phenyl rings) drastically alter bioactivity .

- Assay conditions : Varying pH, serum content, or incubation times affect compound stability .

- Solution : Perform comparative SAR studies with standardized protocols (e.g., fixed DMSO concentration ≤1%) and use isogenic cell lines to control genetic variability .

Q. What strategies optimize the compound’s synthetic yield while minimizing side products?

- Answer : Key optimizations include:

- Catalyst screening : Replace traditional ZnCl₂ with Pd/C or CuI for higher regioselectivity in Mannich reactions .

- Solvent effects : Use polar aprotic solvents (DMF/DMSO) to stabilize intermediates during Schiff base formation .

- Temperature control : Lower reaction temperatures (50–60°C) reduce indole decomposition .

Q. How can computational methods enhance understanding of its mechanism of action?

- Answer : Combine:

- Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like tubulin or DNA topoisomerases .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO gaps) with observed IC₅₀ values .

Q. What are the challenges in crystallizing this compound for X-ray diffraction, and how can they be addressed?

- Answer : Challenges include:

- Polymorphism : Multiple crystal forms due to flexible thiazole-indole linkage .

- Solution : Use slow evaporation (acetone/chloroform mixtures) and seeding techniques. For stubborn cases, co-crystallize with PEG-based precipitants .

Data Contradiction Analysis

Q. Why do antimicrobial results vary between Gram-positive and Gram-negative bacteria?

- Answer : Likely due to:

- Membrane permeability : Gram-negative outer membrane lipopolysaccharides block thiazole penetration .

- Efflux pumps : E. coli AcrAB-TolC systems export bulkier indole derivatives .

- Mitigation : Modify substituents (e.g., add cationic groups) to enhance uptake .

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Answer : Discrepancies stem from:

- Metabolic instability : Hepatic CYP450-mediated oxidation of the isopropyl group reduces bioavailability .

- Tissue distribution : Poor BBB penetration limits neuroactivity despite in vitro efficacy .

- Solution : Conduct ADMET profiling early (e.g., microsomal stability assays) .

Methodological Resources

- Spectral libraries : PubChem (CID-specific NMR/IR data) .

- Synthetic protocols : Refer to J. Adv. Sci. Res. (2025) for step-by-step optimization .

- Biological assay kits : Sigma-Aldrich’s MTT (Cat. TOX1) and antimicrobial panels (Cat. 74328) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.